molecular formula C13H11ClN2O2 B11955839 Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate CAS No. 21780-37-0

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Cat. No.: B11955839
CAS No.: 21780-37-0
M. Wt: 262.69 g/mol
InChI Key: FSQVPYCYDLWQNV-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring attached to a carbamate group, which is further linked to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate typically involves the reaction of pyridin-3-ylmethanol with 3-chlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

Pyridin-3-ylmethanol+3-chlorophenyl isocyanatePyridin-3-ylmethyl N-(3-chlorophenyl)carbamate\text{Pyridin-3-ylmethanol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} Pyridin-3-ylmethanol+3-chlorophenyl isocyanate→Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl N-(3-chlorophenyl)carbamate
  • Pyridin-4-ylmethyl N-(3-chlorophenyl)carbamate
  • N-(3-chlorophenyl)carbamate derivatives

Uniqueness

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

21780-37-0

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C13H11ClN2O2/c14-11-4-1-5-12(7-11)16-13(17)18-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)

InChI Key

FSQVPYCYDLWQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

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